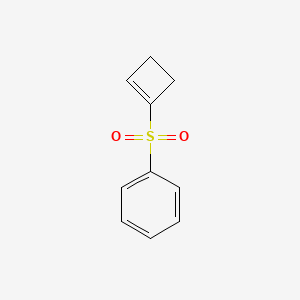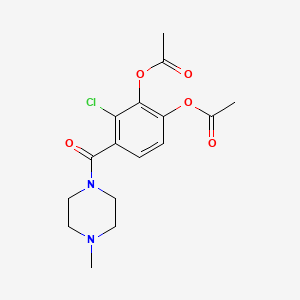
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate: is a complex organic compound that features a chloro-substituted phenylene ring with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate typically involves multiple steps:
Formation of the Phenylene Core: The phenylene core is synthesized through a series of aromatic substitution reactions. Starting with a chlorinated benzene derivative, the compound undergoes nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. The phenylene core is reacted with 4-methylpiperazine under controlled conditions to form the desired product.
Acetylation: The final step involves the acetylation of the phenylene-piperazine compound using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: It modulates the activity of these targets, leading to altered cellular responses and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methoxy-5-(4-methylpiperazine-1-carbonyl)phenylboronic acid: Similar structure but with a boronic acid group.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Contains a piperazine ring but lacks the chloro and carbonyl groups.
Uniqueness
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Propiedades
Número CAS |
137054-48-9 |
|---|---|
Fórmula molecular |
C16H19ClN2O5 |
Peso molecular |
354.78 g/mol |
Nombre IUPAC |
[2-acetyloxy-3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C16H19ClN2O5/c1-10(20)23-13-5-4-12(14(17)15(13)24-11(2)21)16(22)19-8-6-18(3)7-9-19/h4-5H,6-9H2,1-3H3 |
Clave InChI |
ZEBKIDJNBHMTJB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





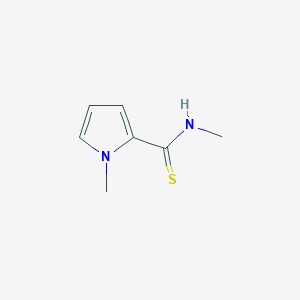
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
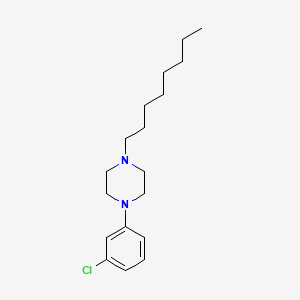
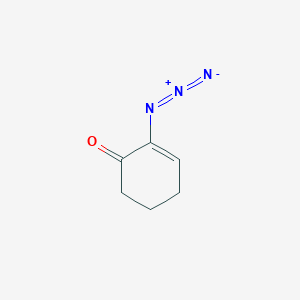
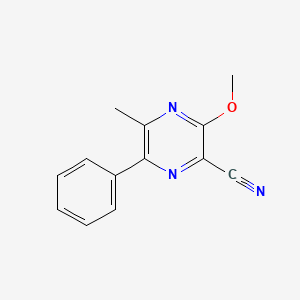
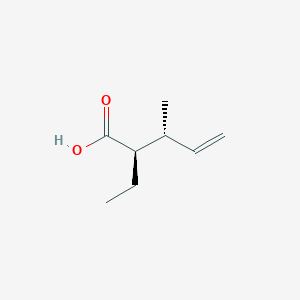
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
